molecular formula C2H5ClN2O B1351000 (1Z)-2-chloro-N'-hydroxyethanimidamide

(1Z)-2-chloro-N'-hydroxyethanimidamide

Cat. No.: B1351000
M. Wt: 108.53 g/mol
InChI Key: XCARGDPHZYJCMU-UHFFFAOYSA-N
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Description

(1Z)-2-chloro-N'-hydroxyethanimidamide is an organic compound with the molecular formula C2H5ClN2O It is a derivative of chloroacetamide, where the amide group is replaced by an amidoxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: (1Z)-2-chloro-N'-hydroxyethanimidamide can be synthesized through the reaction of chloroacetonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. The reaction is typically carried out in an aqueous medium at low temperatures (0°C) to ensure high yield and purity. The reaction proceeds as follows: [ \text{ClCH}_2\text{CN} + \text{NH}_2\text{OH} \cdot \text{HCl} + \text{Na}_2\text{CO}_3 \rightarrow \text{ClCH}_2\text{C}(=NOH)\text{NH}_2 + \text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} ] The resultant slurry is filtered, washed with cold water, and dried to yield chloroacetamidoxime .

Industrial Production Methods: While specific industrial production methods for chloroacetamidoxime are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1Z)-2-chloro-N'-hydroxyethanimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The oxime group can be oxidized or reduced under specific conditions.

    Cyclization Reactions: this compound can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include substituted amidoximes.

    Oxidation Reactions: Products include nitroso compounds.

    Reduction Reactions: Products include amines or hydroxylamines.

Scientific Research Applications

(1Z)-2-chloro-N'-hydroxyethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of chloroacetamidoxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives .

Comparison with Similar Compounds

  • Fluoroacetamidoxime
  • Bromoacetamidoxime
  • Iodoacetamidoxime

Comparison: (1Z)-2-chloro-N'-hydroxyethanimidamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its fluoro, bromo, and iodo counterparts. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C2H5ClN2O

Molecular Weight

108.53 g/mol

IUPAC Name

2-chloro-N'-hydroxyethanimidamide

InChI

InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5)

InChI Key

XCARGDPHZYJCMU-UHFFFAOYSA-N

Canonical SMILES

C(C(=NO)N)Cl

Pictograms

Corrosive; Irritant

Origin of Product

United States

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